2-Ethyl-4,6-dimethylpyrimidin-5-ol
CAS No.: 88070-42-2
Cat. No.: VC17320300
Molecular Formula: C8H12N2O
Molecular Weight: 152.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 88070-42-2 |
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Molecular Formula | C8H12N2O |
Molecular Weight | 152.19 g/mol |
IUPAC Name | 2-ethyl-4,6-dimethylpyrimidin-5-ol |
Standard InChI | InChI=1S/C8H12N2O/c1-4-7-9-5(2)8(11)6(3)10-7/h11H,4H2,1-3H3 |
Standard InChI Key | ZHSCRNZNHPKAKM-UHFFFAOYSA-N |
Canonical SMILES | CCC1=NC(=C(C(=N1)C)O)C |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Formula
2-Ethyl-4,6-dimethylpyrimidin-5-ol (IUPAC name: 5-hydroxy-2-ethyl-4,6-dimethylpyrimidine) has the molecular formula C₈H₁₂N₂O and a molecular weight of 152.19 g/mol . The pyrimidine ring is substituted with functional groups that influence its electronic and steric properties:
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Position 2: Ethyl group (–CH₂CH₃)
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Positions 4 and 6: Methyl groups (–CH₃)
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Position 5: Hydroxyl group (–OH)
The hydroxyl group at position 5 introduces hydrogen-bonding capability, which may enhance interactions with biological targets .
Spectroscopic and Physical Properties
While specific data for 2-ethyl-4,6-dimethylpyrimidin-5-ol are unavailable, analogous compounds provide insights:
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Boiling Point: Estimated at 280–300°C (based on ethyl- and methyl-substituted pyrimidines) .
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Solubility: Likely polar due to the hydroxyl group, with moderate solubility in water and organic solvents like ethanol .
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Stability: Pyrimidine derivatives are generally stable under ambient conditions but may undergo oxidation at the hydroxyl group under acidic or alkaline conditions.
Synthetic Routes and Optimization
Conventional Synthesis Strategies
The synthesis of alkyl-substituted pyrimidinols typically involves cyclocondensation reactions between carbonyl compounds and nitrogen-rich precursors. For example:
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Amidine-Based Cyclization:
Reaction of ethyl acetoacetate with guanidine in the presence of a base yields a pyrimidine core, followed by alkylation and hydroxylation . -
Regioselective Hydroxylation:
TEMPO-mediated oxidation of intermediate pyrimidines introduces the hydroxyl group at position 5.
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance yield and purity. Key parameters include:
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Catalysts: Iron(II) complexes for selective hydroxylation.
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Purification: Recrystallization from ethanol-water mixtures achieves >95% purity .
Chemical Reactivity and Functionalization
Electrophilic Substitution Reactions
The electron-rich pyrimidine ring undergoes substitution at positions 2, 4, and 6. For example:
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Halogenation: Treatment with bromine (Br₂) in acetic acid yields 5-bromo-2-ethyl-4,6-dimethylpyrimidine.
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Nitration: Nitric acid (HNO₃) introduces nitro groups at position 5, though the hydroxyl group may require protection .
Oxidation and Reduction
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Oxidation: The ethyl group can be oxidized to a carboxylic acid using KMnO₄, yielding 2-carboxy-4,6-dimethylpyrimidin-5-ol.
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Reduction: Catalytic hydrogenation (H₂/Pd) reduces the hydroxyl group to a methylene group, forming 2-ethyl-4,5,6-trimethylpyrimidine .
Applications in Drug Development
Targeted Cancer Therapies
The compound’s ability to inhibit Raf dimerization and VEGFR-2 makes it a candidate for pan-Raf inhibitors, circumventing resistance mechanisms in mutant B-Raf cancers .
Angiogenesis Modulation
By blocking VEGFR-2 (32% inhibition at 1 µM) , it may reduce tumor vascularization, akin to sorafenib’s antiangiogenic effects.
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